![molecular formula C29H28N4O6 B1237787 5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 123852-99-3](/img/structure/B1237787.png)
5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F 0401 is a novel calcium antagonist with platelet-activating factor-antagonistic action. It has a molecular formula of C29H28N4O6 and a molecular weight of 528.56 g/mol . This compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
The synthesis of F 0401 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of metal-based catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
F 0401 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
F 0401 has several applications in scientific research, including:
Chemistry: Used as a model compound to study calcium antagonism and platelet-activating factor antagonism.
Biology: Investigated for its effects on cellular calcium channels and platelet function.
Medicine: Potential therapeutic applications in conditions involving calcium dysregulation and platelet aggregation.
Industry: Used in the development of new calcium antagonists and platelet-activating factor antagonists .
Mechanism of Action
F 0401 exerts its effects by antagonizing calcium channels and inhibiting platelet-activating factor. This action involves binding to specific molecular targets, such as calcium channels and platelet-activating factor receptors, thereby blocking their activity and preventing calcium influx and platelet aggregation .
Comparison with Similar Compounds
F 0401 is unique in its dual action as both a calcium antagonist and a platelet-activating factor antagonist. Similar compounds include:
Verapamil: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker used for similar indications.
Ginkgolide B: A platelet-activating factor antagonist derived from Ginkgo biloba .
These compounds share some similarities with F 0401 but differ in their specific molecular targets and mechanisms of action.
Properties
CAS No. |
123852-99-3 |
|---|---|
Molecular Formula |
C29H28N4O6 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H28N4O6/c1-19-25(28(34)38-3)27(23-7-4-8-24(16-23)33(36)37)26(20(2)31-19)29(35)39-15-5-6-21-9-11-22(12-10-21)17-32-14-13-30-18-32/h4-14,16,18,27,31H,15,17H2,1-3H3/b6-5+ |
InChI Key |
CSBQPRGTYHAYKS-AATRIKPKSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=C(C=C2)CN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonyms |
((+-)-(E)-3-(4-(1-imidazolyl)methylphenyl)-2-propen-1-yl)methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate F 0401 F-0401 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


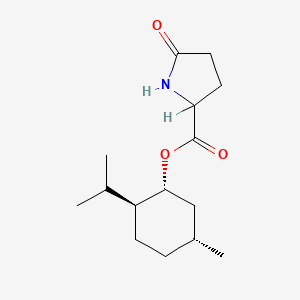

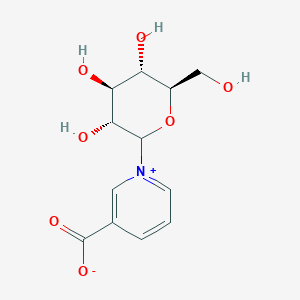
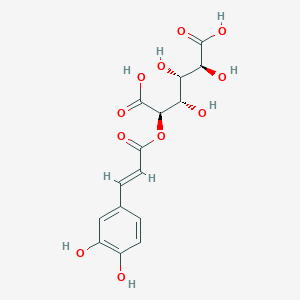
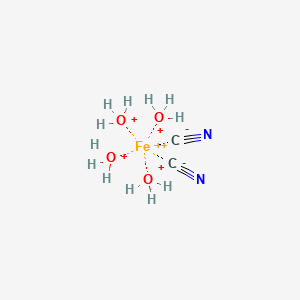
![9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B1237715.png)

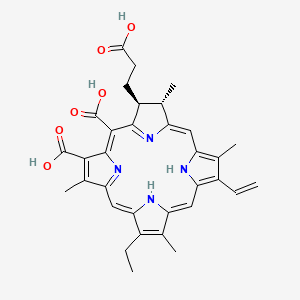
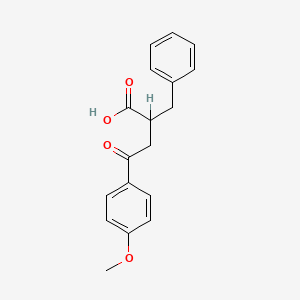


![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
![(5S)-5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1237727.png)
